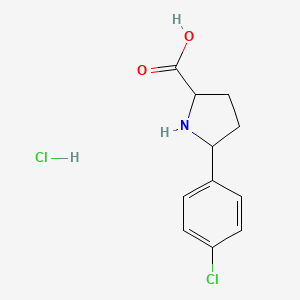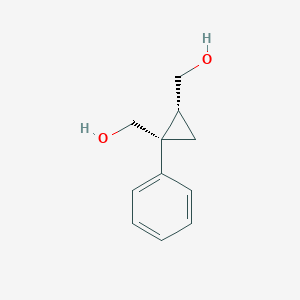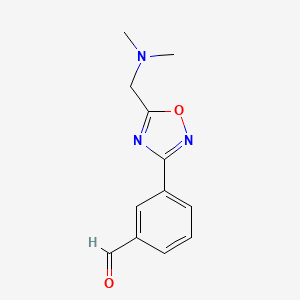![molecular formula C18H19NO3 B13357972 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13357972.png)
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound with a complex structure that includes methoxy, methylbenzyl, and acrylamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base to form 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with acrylamide under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acrylamide group can be reduced to form an amine.
Substitution: The methoxy and methylbenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxy-3-methylbenzyl chloride: Another related compound with similar structural features.
Uniqueness
3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the presence of both methoxy and acrylamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .
属性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC 名称 |
(E)-3-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-13-4-3-5-15(10-13)12-22-16-8-6-14(7-9-18(19)20)11-17(16)21-2/h3-11H,12H2,1-2H3,(H2,19,20)/b9-7+ |
InChI 键 |
LOVZTMYDCTWEPW-VQHVLOKHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/C(=O)N)OC |
规范 SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=CC(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-Cyano-1-cyclopropylethyl)-2-((8-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B13357895.png)
![6-Benzyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357904.png)




![3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357933.png)
![(3S,4R)-4-{[(pyridin-4-yl)methyl]amino}oxolan-3-ol](/img/structure/B13357939.png)

![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357963.png)
![Methyl 2-{[2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357968.png)


